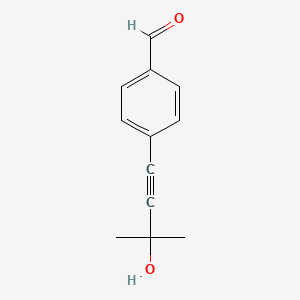

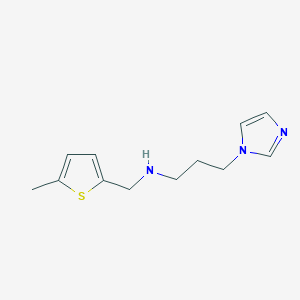

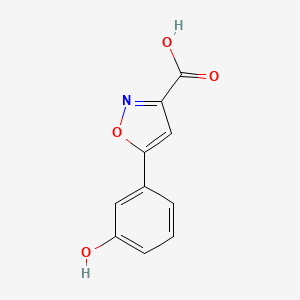

![molecular formula C13H10N2OS2 B1306580 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d][1,3]thiazin-4-one CAS No. 892292-63-6](/img/structure/B1306580.png)

2-(Methyl(phenyl)amino)-4H-thieno[3,2-d][1,3]thiazin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Methyl(phenyl)amino)-4H-thieno[3,2-d][1,3]thiazin-4-one is a useful research compound. Its molecular formula is C13H10N2OS2 and its molecular weight is 274.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

The reactivity of certain compounds, like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, has been explored for their potential as building blocks in synthesizing a wide range of heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, spiropyridines, and more, underlining the importance of such compounds in creating versatile chemical entities for further application in diverse fields such as dyes and pharmaceuticals (Gomaa & Ali, 2020).

Medicinal Chemistry Applications

In the realm of medicinal chemistry, 1,3-thiazolidin-4-ones and their analogues have been highlighted for their significant pharmacological importance. These compounds are integral to several commercial pharmaceuticals and have shown potential activities against various diseases, showcasing the broad utility of heterocyclic compounds in drug development (Santos, Jones Junior, & Silva, 2018).

Chemosensors Development

The development of chemosensors based on heterocyclic compounds is another area of significant interest. Compounds like 4-methyl-2,6-diformylphenol have been utilized to detect various analytes, including metal ions and neutral molecules. This underscores the potential of heterocyclic compounds in creating sensitive and selective sensors for environmental monitoring, medical diagnostics, and more (Roy, 2021).

Green Synthesis Methods

The green synthesis of thiazine and benzothiazine derivatives emphasizes the importance of environmentally friendly methods in creating biologically active compounds. These compounds exhibit a wide range of activities, such as antibacterial, antifungal, and anticancer properties, showcasing the role of heterocyclic compounds in addressing health and environmental challenges (Badshah & Naeem, 2016).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with ampa receptors . These receptors are involved in fast synaptic transmission in the central nervous system.

Mode of Action

It’s known that similar compounds inhibit ampa receptor-mediated neurotoxicity . This suggests that 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d][1,3]thiazin-4-one might interact with its targets, causing changes that result in the inhibition of certain toxic effects.

Pharmacokinetics

Similar compounds have shown significant suppression of seizures in mice following oral administration , suggesting good bioavailability.

Result of Action

Based on the potential interaction with ampa receptors, it’s plausible that this compound could have neuroprotective effects by inhibiting neurotoxicity .

Future Directions

Biochemical Analysis

Biochemical Properties

2-(Methyl(phenyl)amino)-4H-thieno[3,2-d][1,3]thiazin-4-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit inhibitory activity against certain enzymes, such as acetylcholinesterase and monoamine oxidase . These interactions are crucial as they can modulate neurotransmitter levels and influence neurological functions. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, affecting their conformation and activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . By modulating the activity of key signaling molecules, this compound can induce cell cycle arrest and promote programmed cell death in cancer cells . Furthermore, it affects gene expression by altering the transcriptional activity of specific genes involved in cell survival and metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity . This inhibition can be competitive or non-competitive, depending on the enzyme and the nature of the interaction. Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA . These molecular interactions are critical for the compound’s biological activity and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of enzyme activity and persistent changes in cellular function . These findings are essential for understanding the compound’s potential as a therapeutic agent.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as neuroprotection and anti-inflammatory activity . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for safe and effective use.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of several metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and can also be actively transported by specific transporters . Once inside the cell, the compound can bind to intracellular proteins and accumulate in specific cellular compartments . These transport and distribution properties are vital for its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm and can also be found in the nucleus . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This subcellular distribution is essential for understanding the compound’s mechanism of action and potential therapeutic applications.

Properties

IUPAC Name |

2-(N-methylanilino)thieno[3,2-d][1,3]thiazin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2OS2/c1-15(9-5-3-2-4-6-9)13-14-10-7-8-17-11(10)12(16)18-13/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MESMPGDSDNSESV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C2=NC3=C(C(=O)S2)SC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70390541 |

Source

|

| Record name | 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d][1,3]thiazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

892292-63-6 |

Source

|

| Record name | 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d][1,3]thiazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

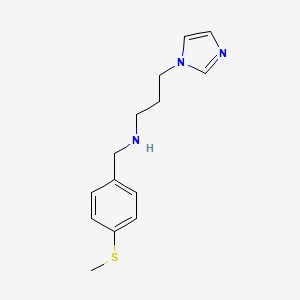

![N-[2-amino-1-(2-furyl)ethyl]-N,N-diethylamine](/img/structure/B1306498.png)

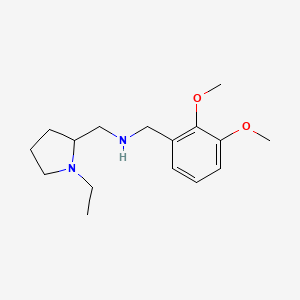

![[4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid](/img/structure/B1306507.png)

![8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1306537.png)